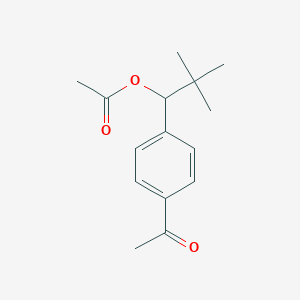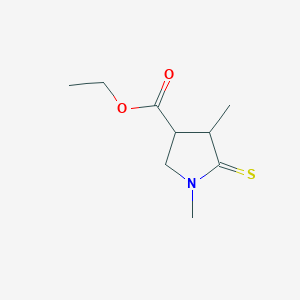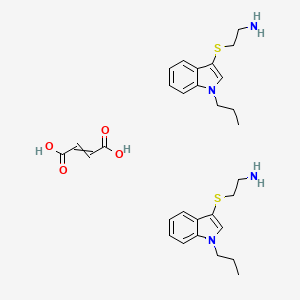
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate is a chemical compound belonging to the carbazole family. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a benzyl group, two methyl groups, and an ethyl acetate moiety attached to the carbazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the alkylation of 9H-carbazole with benzyl chloride in the presence of a base, followed by methylation at the 1 and 4 positions using methyl iodide. The final step involves esterification with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated carbazole derivatives.
Applications De Recherche Scientifique
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mécanisme D'action
The mechanism of action of Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the carbazole core allows for strong π-π interactions, which can enhance its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: The parent compound, known for its photoconductive properties.
N-Vinylcarbazole: Used in the production of photoconductive polymers.
2-(9H-Carbazol-9-yl)ethyl acrylate: Utilized in the fabrication of OLEDs and photovoltaic cells.
Uniqueness
Ethyl (9-benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetate stands out due to its unique combination of functional groups, which impart specific chemical and physical properties. The presence of the benzyl and ethyl acetate groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
61253-38-1 |
|---|---|
Formule moléculaire |
C25H25NO2 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
ethyl 2-(9-benzyl-1,4-dimethylcarbazol-2-yl)acetate |
InChI |
InChI=1S/C25H25NO2/c1-4-28-23(27)15-20-14-17(2)24-21-12-8-9-13-22(21)26(25(24)18(20)3)16-19-10-6-5-7-11-19/h5-14H,4,15-16H2,1-3H3 |
Clé InChI |
NQCDCMRBWBEFMU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C2=C(C(=C1)C)C3=CC=CC=C3N2CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)


![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)

![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
